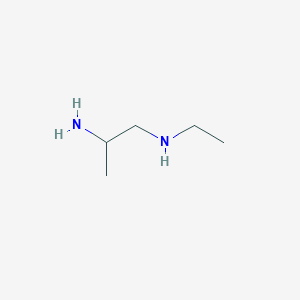

N1-ethylpropane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-ethylpropane-1,2-diamine” is a chemical compound with the molecular formula C5H14N2. It’s a type of diamine, a class of compounds that contain two amino groups. Diamines are used in a variety of applications, from the production of polymers to pharmaceuticals .

Synthesis Analysis

The synthesis of diamines can be achieved through several methods. One approach involves the 1,2-diamination of alkenes, which introduces two amino groups across an alkene feedstock . This method has been used to create a variety of diamines, including “this compound”. Another method involves the aminolysis of activated aziridines with aromatic amines .Chemical Reactions Analysis

Diamines, including “this compound”, can participate in a variety of chemical reactions. For instance, they can undergo reactions with alkenes to form 1,2-diamines . They can also react with other compounds to form complex structures, such as those found in pharmaceutical compounds .Aplicaciones Científicas De Investigación

Calcimimetic Properties

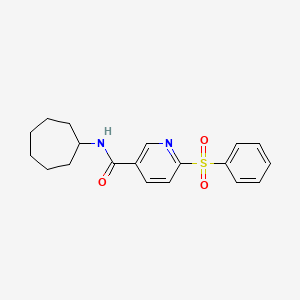

N1-ethylpropane-1,2-diamine derivatives, particularly N1-arylsulfonyl-N2-(1-aryl)ethyl-3-phenylpropane-1,2-diamines, have been identified for their calcimimetic properties. These compounds, such as the one examined by Dauban et al. (2000), interact specifically with the calcium sensing receptor (CaSR), influencing calcium signaling in cells (Dauban et al., 2000).

Metal-catalysed Diamination

The 1,2-diamine motif, common in this compound and its derivatives, is prevalent in many biologically active natural products and pharmaceutical agents. Cardona and Goti (2009) highlighted the significance of metal-catalysed 1,2-diamination reactions, which are essential in synthesizing these compounds and have wide application in natural product synthesis and drug molecule construction (Cardona & Goti, 2009).

Complexation with Metals

Studies by Das, Ghosh, and Chaudhuri (1994) on the complexation of this compound derivatives with nickel(II) iodide revealed significant insights into their coordination chemistry. These complexes exhibit diverse geometries and thermal behaviors, contributing to the understanding of metal-ligand interactions in inorganic chemistry (Das, Ghosh, & Chaudhuri, 1994).

Corrosion Inhibition

This compound derivatives have been explored as corrosion inhibitors. Saha et al. (2018) investigated the adsorption behavior and mechanism of amine derivatives on steel surfaces, indicating their effectiveness in protecting metals from corrosion (Saha et al., 2018).

Sensor Construction

The modification of polymer redox properties by incorporating 1,2-diamine motifs, including this compound, was examined by Davis, Vaughan, and Cardosi (1998). Their research contributes to the development of sensors, particularly in electrochemical applications (Davis, Vaughan, & Cardosi, 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for “N1-ethylpropane-1,2-diamine” could involve its use in the synthesis of new drugs or other chemical compounds. For instance, imidazole and benzimidazole rings, which can be synthesized from diamines, are widely used in drug discovery . Additionally, new methods for the synthesis of diamines could be developed, potentially leading to more efficient and environmentally friendly processes .

Propiedades

IUPAC Name |

1-N-ethylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-3-7-4-5(2)6/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWLRDUNLTZRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71754-71-7 |

Source

|

| Record name | [(2S)-2-aminopropyl](ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-methyl-1-{2-[(1-methyl-3-phenylpropyl)amino]-2-oxoethyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2808877.png)

![4-tert-butyl-N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2808878.png)

![1-(2-ethylphenyl)-6-fluoro-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2808879.png)

![2-(Cyanomethyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2808883.png)

![[(1-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate](/img/structure/B2808885.png)

![Spiro[2.3]hexane-5,5-diyldimethanol](/img/structure/B2808887.png)

![1,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2808888.png)

![5-(3,4-Dimethoxy-phenyl)-4-(3-methoxy-propyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2808895.png)

![5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2808898.png)

![N-(3-chlorophenyl)-4-{[3-(3-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2808899.png)